2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiazole with butan-2-ylamine under specific conditions. The reaction may require the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Dabrafenib: An anticancer drug containing a thiazole nucleus.
Dasatinib: Another anticancer agent with a thiazole ring.
Patellamide A: A natural product with a thiazole moiety.
Uniqueness
What sets 2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid apart is its specific structure and the unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
CAS No. |
745077-98-9 |
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Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-[[(2S)-butan-2-yl]amino]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-3-5(2)10-8-9-4-6(13-8)7(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)/t5-/m0/s1 |
InChI Key |
MFOLIAOJCSDWNO-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@H](C)NC1=NC=C(S1)C(=O)O |
Canonical SMILES |
CCC(C)NC1=NC=C(S1)C(=O)O |
Origin of Product |
United States |
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